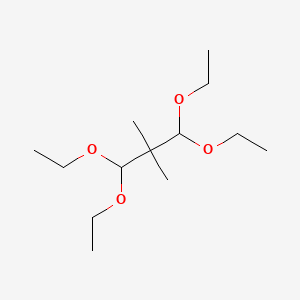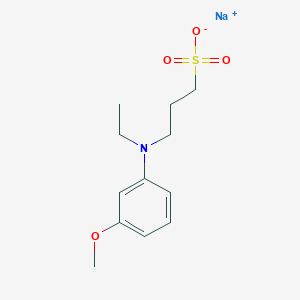
Benzolamide
Descripción general
Descripción
Benzolamide is a carbonic anhydrase inhibitor used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
Synthesis Analysis
Benzolamide is synthesized through a series of chemical reactions. Electrophilic and nucleophilic reactions are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .
Molecular Structure Analysis
The molecular formula of Benzolamide is C8H8N4O4S3. It has an average mass of 320.368 Da and a monoisotopic mass of 319.970764 Da .
Chemical Reactions Analysis
Benzolamide is involved in a variety of chemical reactions. Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives .
Physical And Chemical Properties Analysis
Benzolamide has a density of 1.7±0.1 g/cm^3, a boiling point of 585.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C. It has an enthalpy of vaporization of 87.5±3.0 kJ/mol and a flash point of 308.2±25.4 °C .
Aplicaciones Científicas De Investigación
-
Pharmacology
- Benzolamide is a carbonic anhydrase inhibitor . It’s used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It’s a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . The exact pathophysiology of glaucoma is still unknown, but one of the main hallmarks of this disease is vascular dysregulation and abnormalities .
- Benzolamide was developed as a topical solution to the systemic side effects and dorzolamide, the first-ever approved topical CA inhibitor with contrasting results and evidence . Unlike dorzolamide, benzolamide has a higher lipophilicity to facilitate diffusion across the blood-retinal barrier .
- The results of using Benzolamide in pharmacology have shown that it’s effective in reducing intraocular pressure, thus helping in the treatment of ocular hypertension or open-angle glaucoma .
-
Medicine
- Benzolamide is a medicine that treats high pressure inside the eye (ocular hypertension) and helps with glaucoma . High pressure can happen when too much fluid builds up inside your eye . Benzolamide helps the eye to produce less fluid . If not treated, high pressure can damage your optic nerve and cause vision loss or blindness .
- The usual dose for adults and children is 1 drop into the affected eye or eyes twice a day, in the morning and at night . Your doctor may increase this to 1 drop into the affected eye or eyes 3 times a day, if needed .
- The results of using Benzolamide in medicine have shown that it’s effective in reducing high pressure inside the eye and helping with glaucoma .
-
Physiology
- Benzolamide perpetuates acidic conditions during reperfusion and reduces myocardial ischemia-reperfusion injury . During ischemia, increased anaerobic glycolysis results in intracellular acidosis .
- The protection by benzolamide is dependent upon p38MAP kinase-dependent pathways and by endothelial nitric oxide synthase upregulated NO production .
- The results of using Benzolamide in physiology have shown that it’s effective in reducing myocardial ischemia-reperfusion injury .
Safety And Hazards
Propiedades
IUPAC Name |
5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGTQXZLNDOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187356 | |
| Record name | Benzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzolamide | |
CAS RN |
3368-13-6 | |
| Record name | Benzolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC5AAH89R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)






![2-[(2-Amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid](/img/structure/B1666620.png)